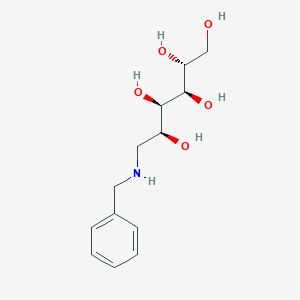
2-Methylquinazolin-4-amine
説明
2-Methylquinazolin-4-amine is a heterocyclic compound with the chemical formula C9H9N3 . It is also known as 2-methyl-4-quinazolinamine . This compound exhibits interesting properties and has potential applications in various fields.
Synthesis Analysis
Several synthetic methods have been explored to prepare 2-Methylquinazolin-4-amine . For instance, a study developed novel scaffold-based 3-((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds and screened them for anti-tuberculosis activity . Additionally, copper-catalyzed reactions have been employed to synthesize related quinazolin-4-amines from readily available precursors .
科学的研究の応用
Medicinal Chemistry Antitumor Activity
2-Methylquinazolin-4-amine derivatives have shown promising results in antitumor activity. They have been tested against various cancer cell lines such as HepG2, MCF-7, PC-3, HCT-116, and HeLa. These compounds exhibit strong EGFR inhibitory activity and can induce cell cycle arrest at the G2/M phase, which is crucial in cancer treatment strategies .
Synthetic Methods Metal-Catalyzed Reactions
In synthetic chemistry, 2-Methylquinazolin-4-amine serves as a key intermediate in metal-catalyzed reactions. These methods are pivotal for constructing quinazoline derivatives efficiently, which are valuable in various scientific disciplines .
Microwave-Assisted Synthesis
This compound is also utilized in microwave-assisted synthetic processes. This modern technique enhances reaction rates and product yields, making it a valuable tool in rapid compound synthesis .
Ultrasound-Promoted Reactions
Ultrasound-promoted reactions using 2-Methylquinazolin-4-amine can lead to higher chemical reactivity and selectivity. This green chemistry approach is gaining attention for its energy efficiency and environmental benefits .
Phase-Transfer Catalysis
Phase-transfer catalysis involving 2-Methylquinazolin-4-amine is another significant application. It facilitates reactions between compounds in different phases, improving reaction conditions and outcomes .
Material Science Electronic Properties
Quinazoline derivatives, including those derived from 2-Methylquinazolin-4-amine, are explored for their electronic properties in material science. They hold potential for developing advanced materials with specific electronic functions .
作用機序
Target of Action
Quinazoline derivatives, a class to which 2-methylquinazolin-4-amine belongs, are known to interact with various biological targets due to their diverse range of biological properties .
Mode of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . The specific interactions of 2-Methylquinazolin-4-amine with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways due to their diverse range of biological properties . The effects of 2-Methylquinazolin-4-amine on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The molecular weight of 2-methylquinazolin-4-amine is 15919 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . The specific effects of 2-Methylquinazolin-4-amine would depend on its specific targets and mode of action.
特性
IUPAC Name |
2-methylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFODHJZPSTPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506773 | |
| Record name | 2-Methylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinazolin-4-amine | |
CAS RN |
3440-46-8 | |
| Record name | 2-Methylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)




![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)